1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a complex organic compound that features a combination of pyrazole, pyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazole Ring:
- Starting with a suitable diketone or β-keto ester, the pyrazole ring is formed through a cyclization reaction with hydrazine or its derivatives under acidic or basic conditions.
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Synthesis of the Pyrimidine Ring:
- The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound under reflux conditions.
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Coupling of Pyrazole and Pyrimidine:
- The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, often catalyzed by palladium complexes.
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Formation of Piperidine Carboxamide:
- The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-6-1-2-7-16(15)27-19(30)14-5-3-9-28(12-14)17-11-18(25-13-24-17)29-10-4-8-26-29/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKISQOXSPVJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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